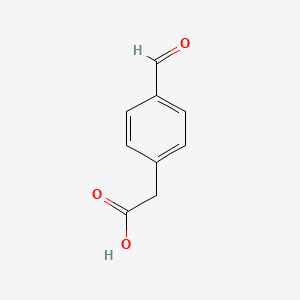

2-(4-formylphenyl)acetic Acid

説明

Historical Context and Research Significance of Formylphenyl Acetic Acid Scaffolds

The formylphenyl acetic acid scaffold has garnered considerable attention in medicinal chemistry and materials science. frontiersin.org These structures serve as key intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential in creating novel materials with specific properties. Historically, research has focused on leveraging the dual reactivity of the aldehyde and carboxylic acid groups to construct complex molecular architectures. The ability to selectively react one group while leaving the other intact for subsequent transformations is a key aspect of its utility. This has led to the development of diverse molecular scaffolds with applications ranging from pharmaceuticals to advanced materials like covalent organic frameworks. unt.edu

Role as a Versatile Synthetic Building Block in Organic Chemistry

The chemical reactivity of 2-(4-formylphenyl)acetic acid makes it a highly versatile building block in organic synthesis. chemshuttle.com The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. Simultaneously, the carboxylic acid group can be converted into esters, amides, and acid chlorides, or it can participate in cyclization reactions.

This dual functionality allows for the construction of a diverse range of molecular structures. For instance, it is a precursor in the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active compounds. nih.gov The strategic manipulation of its functional groups enables chemists to build complex molecules through multi-step syntheses, making it an important tool in the discovery of new chemical entities.

Overview of Reported Biological Activities and Underlying Research Hypotheses

Research into the biological activities of derivatives of this compound has revealed potential applications in several therapeutic areas. Notably, some compounds derived from this scaffold have been investigated for their anticancer properties. biosynth.comgoogle.com The underlying hypothesis for this activity often involves the interaction of these molecules with specific biological targets, such as enzymes or receptors, that are implicated in cancer progression. nih.gov

For example, derivatives have been designed to act as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is overexpressed in various cancers. google.com Other research has explored their potential as immunomodulatory agents, acting via Toll-like receptors (TLRs) to stimulate an immune response against viral diseases and cancers. google.com The ability to synthesize a wide variety of derivatives from this compound allows for the systematic exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents. ump.edu.pl

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPZPJHWVWZCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462921 | |

| Record name | 2-(4-formylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-47-9 | |

| Record name | 4-Formylbenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-formylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34841-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJ2L7EJC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Formylphenyl Acetic Acid

Established Reaction Pathways

Traditional methods for the synthesis of 2-(4-formylphenyl)acetic acid often rely on multi-step sequences involving controlled oxidation or reduction, or the utilization of specific precursors that already contain a significant portion of the target molecule's carbon skeleton.

Synthesis via Controlled Oxidation/Reduction Sequences

One logical approach to obtaining this compound is through the controlled oxidation of a suitable precursor bearing a methyl or hydroxymethyl group at the 4-position of the phenylacetic acid scaffold. For instance, the oxidation of 2-(4-methylphenyl)acetic acid (p-tolylacetic acid) would theoretically yield the desired product. However, achieving selective oxidation of the methyl group to an aldehyde without affecting the acetic acid side chain or over-oxidizing to a carboxylic acid can be challenging and requires careful selection of oxidizing agents and reaction conditions.

Conversely, a strategy involving the selective reduction of a derivative of terephthalic acid could also be envisioned. This would involve protecting one of the carboxylic acid groups, reducing the other to an aldehyde, and then introducing the acetic acid moiety. Such a multi-step process would require robust protecting group chemistry and selective reduction methods to be efficient.

A notable example, although for a closely related propionic acid derivative, is the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid using sodium hypochlorite (B82951) (NaOCl) as the oxidant. This method has been shown to produce the corresponding formyl derivative in high yield and purity, suggesting that a similar strategy could be applicable to the synthesis of this compound from 2-(4-(hydroxymethyl)phenyl)acetic acid.

Utilization of Specific Precursors in Multi-Step Syntheses

A common and well-documented route to this compound involves the use of 4-(bromomethyl)phenylacetic acid as a key precursor. This pathway often utilizes the Sommelet reaction or related methodologies. In a typical procedure, 4-(bromomethyl)phenylacetic acid is reacted with hexamethylenetetramine (urotropine). The resulting quaternary ammonium (B1175870) salt is then hydrolyzed under acidic conditions to yield the target aldehyde. An alternative approach involves the reaction of 4-(bromomethyl)phenylacetic acid with cupric nitrate (B79036) trihydrate in an aqueous medium, followed by heating to induce the formation of the aldehyde.

Another established, though less detailed in readily available literature for this specific compound, is the application of Friedel-Crafts type reactions. For example, the formylation of phenylacetic acid using methodologies like the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Gattermann reaction (using HCN and HCl) could potentially introduce the formyl group at the para position. However, the feasibility and regioselectivity of these reactions on an activated ring system like phenylacetic acid would need careful optimization to avoid side products. The Duff reaction, which typically employs hexamine to formylate phenols, is less likely to be directly applicable to the non-phenolic phenylacetic acid.

Development of Novel and Efficient Synthetic Routes

As the demand for more sustainable and efficient chemical processes grows, research has been directed towards developing novel synthetic routes for this compound that incorporate catalytic strategies and adhere to the principles of green chemistry.

Catalytic Strategies for Targeted Synthesis

The use of catalytic methods is paramount in modern organic synthesis for improving efficiency and reducing waste. As mentioned, the application of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for the oxidation of benzylic alcohols to aldehydes represents a significant advancement. For the synthesis of this compound, a TEMPO-catalyzed oxidation of 2-(4-(hydroxymethyl)phenyl)acetic acid would be a promising route. This method often uses a co-oxidant like sodium hypochlorite and can be performed under mild conditions, offering high selectivity for the desired aldehyde. The catalytic nature of TEMPO means that only a small amount is required, which is a key advantage over stoichiometric oxidizing agents. Such catalytic methods are often highlighted as being suitable for scalable synthesis.

Green Chemistry Approaches in Synthetic Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing this compound, this can be achieved in several ways.

One key aspect is the use of safer solvents. For example, a patented process for a similar compound highlights the use of a mixture of ethyl acetate (B1210297) and a saturated hydrocarbon solvent for crystallization, avoiding the use of toxic chlorinated solvents like carbon tetrachloride. google.com The ideal green synthesis would utilize water as the solvent, if the reactants' solubility and reaction compatibility permit.

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, by their nature, often have a higher atom economy than stoichiometric reactions because the catalyst is not consumed. acs.org Therefore, the catalytic strategies discussed in the previous section are inherently "greener."

Furthermore, reducing the number of synthetic steps, such as avoiding the use of protecting groups, can significantly decrease waste generation. acs.orgscienceinschool.org Developing a one-pot synthesis or a tandem reaction sequence would be a significant step towards a greener synthesis of this compound.

Scalability Considerations in Research Synthesis

The transition of a synthetic route from a laboratory scale to a larger, pilot-plant scale presents numerous challenges that must be considered during the initial research and development phase. epicsysinc.comyoutube.com For the synthesis of this compound, several factors are critical for successful scale-up.

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in a small flask may become difficult to manage on a larger scale. Exothermic reactions, for instance, require efficient heat dissipation to prevent runaway reactions, which is more challenging in large reactors due to a lower surface-area-to-volume ratio. youtube.com The reaction kinetics must be well understood to ensure consistent product quality and yield.

Material Handling and Equipment: The physical properties of reactants, intermediates, and products, such as their solubility and crystal form, can significantly impact the ease of handling and purification on a larger scale. The choice of reactor materials is also crucial to avoid corrosion or unwanted side reactions.

Process Safety: A thorough safety assessment is essential before scaling up any chemical process. This includes understanding the toxicity and flammability of all substances involved and implementing appropriate safety measures to mitigate risks.

Purification: Purification methods that are practical on a lab scale, such as column chromatography, may not be economically viable for large-scale production. Therefore, developing a synthesis that yields a product that can be easily purified by crystallization or distillation is highly desirable for scalability.

For this compound, synthetic routes that utilize catalytic methods with mild oxidants are often considered more scalable as they can help to reduce side reactions and simplify purification. The development of continuous flow processes could also offer significant advantages in terms of scalability, safety, and control over reaction parameters compared to traditional batch processes.

Reactivity and Chemical Transformations of 2 4 Formylphenyl Acetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) consists of a hydroxyl group bonded to a carbonyl group. msu.edu This combination results in unique chemical properties, distinct from either of its constituent functional groups, allowing for a range of reactions. msu.edu

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid moiety of 2-(4-formylphenyl)acetic acid can be readily converted into several important derivatives, including esters, amides, and acid anhydrides. khanacademy.org These transformations typically involve the substitution of the hydroxyl (-OH) group of the carboxylic acid.

Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This reversible process, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. msu.edu

Amide Formation : Amides are formed by reacting the carboxylic acid with an amine. This reaction generally requires converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, to proceed efficiently.

Anhydride (B1165640) Formation : Acid anhydrides can be formed through the dehydration of two carboxylic acid molecules. In the context of this compound, this could result in a symmetric anhydride or a mixed anhydride if reacted with another carboxylate source.

These derivatization reactions are fundamental in synthetic chemistry for protecting the carboxylic acid group or for creating linkages in more complex molecular architectures.

| Derivative | Reactant | General Conditions | Product Class |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄) | 2-(4-formylphenyl)acetate Ester |

| Amide | Amine (R'-NH₂) | Activation (e.g., to acyl chloride), then amine addition | 2-(4-formylphenyl)acetamide Derivative |

| Anhydride | Carboxylic acid/carboxylate | Dehydrating agent | 2-(4-formylphenyl)acetic Anhydride |

Condensation and Cyclization Reactions

The carboxylic acid group of this compound can also participate in various condensation and cyclization reactions. A notable example is the condensation with 2-aminothiophenol, catalyzed by L-proline under microwave irradiation, to synthesize 2-substituted benzothiazoles. researchgate.net In this type of reaction, the carboxylic acid condenses with the amine and thiol groups to form the heterocyclic ring system. Such cyclization strategies are pivotal in medicinal chemistry for accessing core structures of biologically active compounds.

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (–CHO) is characterized by a carbonyl group where the carbon atom is bonded to a hydrogen atom and a carbon substituent. The polar carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ksu.edu.sastudy.com Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to less steric hindrance and greater polarization of the carbonyl group. ksu.edu.saopenstax.org

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The aldehyde group of this compound readily undergoes nucleophilic addition, a characteristic reaction of carbonyl compounds. openstax.orgtaylorfrancis.com In this process, a nucleophile attacks the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. openstax.orglibretexts.org

Grignard Reaction : Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.com Reacting this compound with a Grignard reagent would transform the formyl group into a secondary alcohol, provided the acidic proton of the carboxylic acid group is protected or a large excess of the Grignard reagent is used.

Wittig Reaction : The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.com The reaction between this compound and a Wittig reagent swaps the C=O bond of the aldehyde for a C=C bond, forming an alkene while preserving the carboxylic acid moiety. masterorganicchemistry.com

Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions involving the aldehyde group are crucial for forming new carbon-carbon bonds.

Knoevenagel Condensation : This reaction is a modification of the aldol (B89426) condensation. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound (e.g., diethyl malonate, malonic acid) to the aldehyde group, catalyzed by a weak base. wikipedia.orgslideshare.net This is followed by a dehydration reaction, which eliminates a molecule of water to produce a conjugated α,β-unsaturated product. slideshare.netsigmaaldrich.com The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol Condensation : The aldehyde group of this compound can, in principle, participate in aldol reactions. As it lacks α-hydrogens, it cannot form an enolate itself but can act as an electrophilic partner in a crossed-aldol condensation with another enolizable aldehyde or ketone. The reaction involves the nucleophilic addition of an enolate to the aldehyde, forming a β-hydroxy aldehyde. taylorfrancis.com

Selective Oxidation and Reduction Methodologies

The aldehyde and carboxylic acid groups exhibit different susceptibilities to oxidation and reduction, allowing for selective transformations.

Selective Oxidation : The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, selective oxidation of acetaldehyde (B116499) to acetic acid can be performed on certain heterogeneous catalysts. utexas.edu Applying such a methodology to this compound would convert the aldehyde group into a second carboxylic acid group, yielding 4-(carboxymethyl)benzoic acid.

Selective Reduction : The aldehyde group can be selectively reduced to a primary alcohol while leaving the carboxylic acid group intact. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent capable of reducing aldehydes and ketones but not carboxylic acids. msu.edu In contrast, stronger reducing agents like diborane (B8814927) (B₂H₆) would reduce both the aldehyde and the carboxylic acid. msu.edu This selectivity is crucial for synthesizing molecules where the alcohol functionality is desired without altering the carboxylic acid.

| Reaction Type | Reagent | Effect on Aldehyde Group | Effect on Carboxylic Acid Group | Product |

|---|---|---|---|---|

| Selective Reduction | Sodium borohydride (NaBH₄) | Reduced to primary alcohol (-CH₂OH) | No reaction | 2-(4-(hydroxymethyl)phenyl)acetic acid |

| Oxidation | Mild oxidizing agent (e.g., Tollen's reagent) | Oxidized to carboxylic acid (-COOH) | No reaction | 4-(carboxymethyl)benzoic acid |

| Full Reduction | Diborane (B₂H₆) | Reduced to primary alcohol (-CH₂OH) | Reduced to primary alcohol (-CH₂OH) | 2-(4-(hydroxymethyl)phenyl)ethan-1-ol |

Transformations Involving the Phenyl Moiety

The phenyl ring of this compound is a versatile scaffold for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the two substituents: the electron-withdrawing formyl group (-CHO) and the weakly electron-withdrawing carboxymethyl group (-CH₂COOH).

Aromatic Functionalization Strategies

The introduction of new functional groups onto the phenyl ring of this compound is primarily governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The formyl group is a deactivating, meta-directing group due to its strong electron-withdrawing nature through both resonance and inductive effects. organicchemistrytutor.comlibretexts.org Conversely, the carboxymethyl group is generally considered to be a weak deactivating group that directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com This dichotomy in directing influence can lead to a mixture of products, and the precise reaction conditions often determine the major isomer.

Table 1: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Electronic Effect | Directing Influence |

| Formyl (-CHO) | Electron-withdrawing (deactivating) | meta |

| Carboxymethyl (-CH₂COOH) | Weakly electron-withdrawing (weakly deactivating) | ortho, para |

Detailed research on the direct electrophilic aromatic substitution of this compound is not extensively documented in readily available literature. However, studies on related molecules, such as phenylacetic acid, provide valuable insights. For instance, the nitration of phenylacetic acid is a known transformation, yielding a mixture of ortho- and para-nitrophenylacetic acids. This suggests that under certain conditions, the directing effect of the acetic acid group can predominate.

Transition Metal-Catalyzed Coupling Reactions

The phenyl ring of this compound and its derivatives can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.com While direct Suzuki coupling of an unmodified this compound is not typical, its halogenated derivatives are excellent substrates for this reaction. For example, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids to generate a diverse library of substituted biaryl compounds. The general scheme for such a reaction is depicted below:

Reactants: A halo-derivative of this compound and an organoboron reagent (e.g., a boronic acid or boronic ester).

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂.

Ligand: Phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are commonly used to stabilize the palladium catalyst.

Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required for the catalytic cycle.

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example(s) | Role |

| Aryl Halide | Bromo-2-(4-formylphenyl)acetic acid | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent |

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound could serve as the aryl halide partner in a Heck reaction. This would allow for the introduction of various alkenyl groups onto the phenyl ring. The reaction typically employs a palladium catalyst, a base, and a phosphine ligand. organic-chemistry.org

Chemoselective Transformations in Complex Environments

A significant challenge in the chemical manipulation of this compound is achieving chemoselectivity, particularly when targeting the phenyl ring. The presence of the reactive aldehyde and carboxylic acid functionalities necessitates careful selection of reaction conditions to avoid undesired side reactions.

For instance, in transition metal-catalyzed coupling reactions, the choice of catalyst, ligand, and base can be critical to prevent interference from the formyl and carboxylic acid groups. Protecting group strategies may be employed to temporarily mask these functionalities, allowing for selective reaction on the phenyl ring. Following the desired transformation, the protecting groups can be removed to regenerate the original functional groups.

Furthermore, the development of catalytic systems that exhibit high functional group tolerance is an active area of research. Such catalysts would allow for the direct functionalization of the phenyl ring in this compound without the need for protecting groups, thereby increasing the efficiency and atom economy of the synthetic route. While specific examples for this compound are not abundant, the broader field of organic synthesis is continuously advancing in this area, offering potential future strategies for the selective modification of this versatile compound.

Design and Synthesis of Derivatives and Analogues

Strategic Derivatization for Pharmacophore Exploration

Pharmacophore exploration involves systematically altering the structure of a lead compound to identify the key molecular features responsible for its biological activity. For 2-(4-formylphenyl)acetic acid, this is achieved by independently or concurrently modifying its three main components: the carboxylic acid, the aldehyde, and the aromatic ring.

The carboxylic acid group is a key site for modification, often to enhance cell permeability, modulate solubility, or form stable linkages with biological targets. Common derivatizations include conversion to esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding esters, such as methyl or ethyl esters, through standard acid-catalyzed esterification or by reaction with alkyl halides. These modifications neutralize the negative charge of the carboxylate, which can improve membrane permeability.

Amidation: Amide derivatives are synthesized by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. libretexts.orgorganic-chemistry.org This introduces a wide range of chemical diversity, allowing for the exploration of hydrogen bonding interactions and the introduction of various steric and electronic features. The amide bond is generally more stable to hydrolysis than an ester bond, making it a common feature in drug molecules. iajpr.com

| Derivative Type | Example Compound | Synthetic Method | Purpose of Modification |

| Ester | Methyl 2-(4-formylphenyl)acetate | Fischer esterification (Methanol, acid catalyst) | Increase lipophilicity, prodrug strategy |

| Ester | Ethyl 2-(4-formylphenyl)acetate | Reaction with ethyl iodide in presence of base | Enhance membrane permeability |

| Amide | 2-(4-formylphenyl)-N-phenylacetamide | Acyl chloride formation followed by reaction with aniline | Introduce new interaction points (H-bonding, π-stacking) |

| Amide | N-benzyl-2-(4-formylphenyl)acetamide | Peptide coupling reagents (e.g., HATU) with benzylamine | Explore steric and conformational space |

The aldehyde group is a versatile chemical handle for introducing significant structural diversity. Its electrophilic carbon is susceptible to nucleophilic attack, and it can participate in a variety of condensation and carbon-carbon bond-forming reactions.

Reductive Amination: This is one of the most powerful methods for derivatizing the aldehyde. It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org Reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are commonly used as they selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.eduorganic-chemistry.org This reaction allows for the introduction of a vast array of amine-containing substituents.

Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglumenlearning.com This allows for the extension of the carbon skeleton and the introduction of a double bond with defined stereochemistry, depending on the nature of the ylide used. libretexts.orglibretexts.org This is particularly useful for synthesizing analogues with altered shapes and rigidity.

Imine and Oxime Formation: Simple condensation of the aldehyde with primary amines or hydroxylamine (B1172632) derivatives yields imines (Schiff bases) and oximes, respectively. These functional groups can act as hydrogen bond acceptors and donors and can be important for receptor interaction.

| Reaction Type | Reagents | Resulting Functional Group | Key Features |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary or Tertiary Amine (-CH₂-NR¹R²) | Introduces basic centers, diverse substituents |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Carbon chain extension, introduces rigidity |

| Imine Formation | RNH₂ | Imine (-CH=NR) | Reversible linkage, introduces H-bond acceptors |

| Oxime Formation | NH₂OH | Oxime (-CH=NOH) | Potential metal chelation, H-bonding |

Modifying the substitution pattern of the phenyl ring can influence the electronic properties, conformation, and metabolic stability of the molecule. Analogues of this compound with additional substituents on the aromatic ring have been synthesized to probe these effects.

Research has described related structures such as (4-formyl-2-methoxyphenoxy)acetic acid and 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, which are derived from vanillin (B372448) or syringaldehyde. researchgate.net These examples show that electron-donating methoxy (B1213986) groups can be incorporated onto the ring. For the direct diversification of the phenylacetic acid core, cross-coupling reactions like the Suzuki coupling can be employed, allowing for the formation of new carbon-carbon bonds between the aromatic ring (functionalized as a halide or boronic acid) and various partners. inventivapharma.com

Synthesis of Conjugates and Pro-drugs

The functional handles of this compound are ideal for creating conjugates and prodrugs. Prodrugs are inactive precursors that are converted into the active drug in the body, a strategy often used to improve properties like solubility, stability, or targeted delivery. nih.govacs.org

Ester and Amide Prodrugs: As mentioned, simple ester or amide derivatives of the carboxylic acid can function as prodrugs. For instance, attaching a hydrophilic moiety like a polyethylene (B3416737) glycol (PEG) chain or a charged amino acid can significantly increase water solubility. mdpi.com These linkages are often designed to be cleaved by ubiquitous esterase or amidase enzymes in the plasma or target tissues. nih.gov

Bioconjugation: The compound can be linked to larger biomolecules like peptides, sugars, or polymers. In vivo studies in rats have shown that the parent compound can form conjugates, such as N-acetyl-S-[1-(4-formylphenyl)-2-hydroxyethyl]-L-cysteine, demonstrating a pathway for metabolic conjugation. Furthermore, related structures like 4-formylphenylboronic acid have been conjugated to the biopolymer chitosan (B1678972) to create platforms for drug delivery. researchgate.net

Combinatorial Approaches to Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library. nih.govscilit.com The orthogonal reactivity of the aldehyde and carboxylic acid groups in this compound makes it an excellent scaffold for building such libraries. nih.gov

A typical combinatorial strategy would involve a two-step process on a solid support or in a parallel solution-phase format:

Amidation: The carboxylic acid is coupled with a diverse set of amines (Amine Set A) to create a library of amides.

Reductive Amination: The aldehyde group of this first library is then reacted with a second diverse set of amines (Amine Set B) via reductive amination.

This two-dimensional approach allows for the rapid generation of a large library of N,N'-disubstituted derivatives from a relatively small number of starting materials. For example, reacting the scaffold with 20 different amines in the first step and 20 different amines in the second step would yield a library of 400 unique compounds (20 x 20).

Development of Cyclized and Bridged Analogues

Intramolecular reactions of derivatives of this compound can lead to the formation of cyclized and bridged analogues, which constrain the molecule into a more rigid conformation. This conformational rigidity can lead to higher binding affinity and selectivity for a biological target. The compound serves as a key intermediate in the synthesis of various heterocyclic scaffolds.

One notable example involves the synthesis of β-lactam rings, which are four-membered cyclic amides. Research has shown that related structures, such as 2-(4-formyl-2-methoxyphenoxy)acetic acid, can be converted into a ketene (B1206846) in situ. This reactive ketene can then undergo a [2+2] cycloaddition reaction with an imine (pre-formed from an aldehyde and an amine) to yield highly functionalized β-lactams. researchgate.net This strategy demonstrates how the acetic acid and aldehyde functionalities can be elaborated and then combined to form complex, cyclized structures.

Mechanistic Investigations and Computational Modeling

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms for the synthesis of 2-(4-formylphenyl)acetic acid is crucial for optimizing reaction conditions and improving yields. A common synthetic route involves the oxidation of a suitable precursor, such as 4-(bromomethyl)phenylacetic acid, often via the Sommelet reaction.

The Sommelet reaction transforms a benzyl (B1604629) halide into an aldehyde using hexamine and water. The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt by the reaction of the benzylic halide with hexamine. This salt then undergoes hydrolysis to yield the final aldehyde product. The mechanism involves a series of steps including nucleophilic attack, rearrangement, and hydrolysis. wikipedia.orgsynarchive.com

While specific kinetic studies exclusively focused on the synthesis of this compound are not extensively documented in publicly available literature, kinetic analyses of related transformations provide valuable insights. For instance, studies on the oxidation of benzylic halides to aldehydes reveal that the reaction rates can be influenced by factors such as the nature of the halogen, the solvent, and the presence of catalysts. asianpubs.org

Kinetic studies on the hydrogenation of aryl halides, a related dehalogenation process, have shown that the initial reaction rates can be significantly different depending on the hydrogen source, with aldehydes sometimes acting as a more efficient source than alcohols. acs.orgnih.gov Such studies often employ techniques like gas chromatography or spectroscopy to monitor the concentration of reactants and products over time, allowing for the determination of reaction orders and rate constants.

A hypothetical kinetic study for the synthesis of this compound from 4-(bromomethyl)phenylacetic acid via the Sommelet reaction could involve monitoring the disappearance of the starting material and the appearance of the product under various conditions of temperature, concentration, and pH. The data from such a study could be used to propose a detailed rate law for the reaction.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | Initial [4-(bromomethyl)phenylacetic acid] (M) | Initial [Hexamine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Computational chemistry offers powerful tools to model reaction pathways and elucidate the structures of transition states. For the synthesis of this compound, density functional theory (DFT) calculations could be employed to map out the potential energy surface of the key reaction steps. This would involve calculating the energies of reactants, intermediates, transition states, and products.

Recent advancements in computational methods, including the use of artificial intelligence and machine learning, are further enhancing the ability to predict and explore complex reaction pathways for organic molecules.

Theoretical Chemistry Approaches to Molecular Structure and Reactivity

Theoretical chemistry provides a framework for understanding the intrinsic properties of molecules like this compound, including its electronic structure and conformational preferences.

Quantum chemical calculations, particularly using methods like DFT, are invaluable for analyzing the electronic structure of this compound. These calculations can provide information on:

Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability and its potential to participate in chemical reactions.

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygen of the aldehyde and carboxylic acid groups would be expected to have a high electron density, while the carbonyl carbons would be electron-deficient.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting areas that are likely to interact with electrophiles or nucleophiles.

Table 2: Calculated Electronic Properties of a Phenylacetic Acid Derivative (2-(4-Cyanophenylamino)acetic acid) from a DFT Study

| Property | Value |

|---|---|

| HOMO Energy | -6.2056 eV |

| LUMO Energy | -1.2901 eV |

Data from a study on a related phenylacetic acid derivative, illustrating the type of information obtained from DFT calculations. nih.gov

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations.

Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds in this compound (such as the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-C bond of the acetic acid side chain), a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule.

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in the molecule, MD can explore the different conformations that are accessible at a given temperature and in a specific environment (e.g., in a solvent). These simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. Studies on similar molecules like benzoic acid in confined spaces have demonstrated the power of MD in understanding molecular aggregation and dynamics. rsc.org

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling for Biological Effects

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, SAR studies are crucial for identifying the structural features that are important for a particular biological effect, such as enzyme inhibition or anticancer activity. biosynth.com

SAR is typically established by synthesizing a series of analogs of the lead compound (in this case, this compound) with systematic variations in their structure. For example, one could synthesize derivatives with different substituents on the phenyl ring, or with modifications to the acetic acid side chain. The biological activity of these derivatives is then tested, and the results are analyzed to identify trends.

For instance, a study on phenylacetic acid derivatives as aldose reductase inhibitors showed that the introduction of an electron-withdrawing group like fluorine increased the inhibitory activity. researchgate.net Another study on hydrophobic phenylacetic acid derivatives as neuraminidase inhibitors identified specific substitutions that led to potent inhibitory activity. benthamdirect.com

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) techniques, takes SAR a step further by developing mathematical models that can predict the biological activity of new, unsynthesized compounds. bio-hpc.eu QSAR models are built by finding a statistical relationship between the physicochemical properties (descriptors) of a set of molecules and their biological activity. These descriptors can be related to the molecule's electronic properties, size, shape, and hydrophobicity.

For this compound, a QSAR model could be developed to predict its potential as, for example, an anticancer agent. biosynth.com This would involve compiling a dataset of related compounds with known anticancer activity, calculating a variety of molecular descriptors for each compound, and then using statistical methods to build a predictive model. Such models can be valuable tools in drug discovery, helping to prioritize which new compounds to synthesize and test. rsc.orgnih.gov

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Precursor in Heterocyclic Synthesis

2-(4-formylphenyl)acetic acid serves as a key precursor in the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. biosynth.com The dual reactivity of the aldehyde and carboxylic acid functionalities allows for sequential or one-pot reactions to construct diverse ring systems.

The aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. biosynth.com Simultaneously, the carboxylic acid moiety can be converted into esters, amides, and acid chlorides, or it can directly participate in cyclization reactions. biosynth.com This versatility facilitates the synthesis of nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research. For instance, the compound can be utilized in multicomponent reactions to build substituted pyridines, pyrazines, and indoles. nih.gov The strategic manipulation of its functional groups is a powerful tool for chemists to create libraries of diverse heterocyclic scaffolds for drug discovery programs. biosynth.com

Scaffold for Complex Natural Product Synthesis

While this compound is a versatile building block for various organic molecules, its specific application as a foundational scaffold in the total synthesis of complex natural products is not extensively documented in readily available scientific literature. General classes of natural products like terpenes, alkaloids, and polyketides are typically synthesized from more fundamental precursor molecules through intricate biosynthetic pathways or complex multi-step chemical syntheses. nih.govnih.govnih.gov

A related compound, α-formyl-phenylacetic acid alkyl ester, has been mentioned in the context of preparing alkaloid alcohol esters of tropic acid. google.com However, this represents a semi-synthetic modification rather than the use of this compound as a core scaffold for building a complex natural product from the ground up. The primary utility of this compound in organic synthesis appears to be more focused on the construction of synthetic molecules and heterocyclic systems rather than the total synthesis of large, complex natural products.

Development of Chemical Probes and Tool Compounds

The inherent reactivity of the functional groups in this compound makes it a suitable starting material for the development of chemical probes and tool compounds. These are specialized molecules designed to study biological systems, such as identifying protein targets or visualizing cellular processes. The aldehyde group is particularly useful as it can be readily modified to incorporate reporter tags, such as fluorophores, or reactive groups for covalent labeling of biomolecules.

For example, the formylphenyl moiety is a key component in the synthesis of photoaffinity probes. A (4-formylphenyl) boronic acid, a closely related derivative, was utilized in the structure-based design of a novel bifunctional probe that captures the active conformation of the cannabinoid CB2 receptor upon irradiation with light. digitellinc.com The aldehyde can also be used to attach linkers for immobilization on solid supports, creating affinity matrices for pull-down assays to identify binding partners of a molecule of interest. The ability to derivatize this compound in a controlled manner allows for the creation of tailored molecular tools to investigate specific biological questions.

Investigation of Biological Activities and Potential Therapeutic Utility

This compound and its derivatives have been the subject of investigation for their potential therapeutic applications, with studies exploring their anticancer properties, immunomodulatory effects, and specific molecular interactions.

Research has indicated that this compound is a synthetic compound possessing anticancer properties. researchgate.net It has demonstrated the ability to inhibit the proliferation of human cancer cells both in vitro and in vivo. researchgate.net While the precise mechanism of its anticancer action is still under investigation, its ability to impede cancer cell growth has prompted further exploration of its derivatives as potential chemotherapeutic agents. researchgate.net

Studies on structurally related scaffolds, such as 2,4-azolidinedione-acetic acid derivatives, have also shown significant anticancer activity. For instance, certain derivatives of this class have exhibited high selectivity for leukemia cell lines. google.com Similarly, novel polysubstituted thiazole (B1198619) derivatives have demonstrated potent antiproliferative activity against lung cancer models. These findings underscore the potential of acetic acid-containing aromatic scaffolds in the development of new anticancer drugs.

| Compound/Derivative Class | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| This compound | Human cancer cells | Inhibition of proliferation (in vitro and in vivo) | researchgate.net |

| 2,4-azolidinedione-acetic acid derivatives | Leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, SR) | High selectivity and potent activity | google.com |

| Polysubstituted thiazole derivatives | Lung cancer models (2D and 3D) | Potent antiproliferative activity |

In addition to its anticancer potential, this compound has been shown to exhibit immunomodulatory effects through the activation of Toll-like receptor 4 (TLR4). researchgate.net TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns and triggers inflammatory responses. google.com The activation of TLR4 can lead to the production of cytokines and other immune mediators, which can modulate the immune response.

The ability of a small molecule like this compound to activate TLR4 is of interest for its potential use as a vaccine adjuvant or in cancer immunotherapy, where boosting the immune response is desirable. google.com TLR4 agonists can enhance the body's defense against infections and potentially augment the efficacy of cancer treatments by stimulating an anti-tumor immune response. google.com While saturated fatty acids are known to activate TLR4, the discovery of other small molecules with this capability opens up new avenues for therapeutic development.

The underlying mechanisms of the biological activities of this compound are not yet fully elucidated, but several hypotheses are being explored.

One proposed mechanism for its anticancer effects involves its potential to act as a copper complex . researchgate.net Copper complexes have been widely studied for their therapeutic properties, including anticancer and anti-inflammatory activities. The formation of a complex between this compound and copper ions could alter its bioavailability and redox properties, leading to enhanced cytotoxicity towards cancer cells.

Another hypothesis is that the compound exerts its effects through amide binding on the surface of cancer cells. researchgate.net This suggests that it may interact with specific proteins or other biomolecules containing amide functionalities, thereby disrupting their function and leading to cell death or inhibition of proliferation.

| Hypothesized Mechanism | Potential Consequence | Reference |

|---|---|---|

| Copper Complexation | Enhanced anticancer activity | researchgate.net |

| Amide Binding | Disruption of cancer cell surface protein function | researchgate.net |

| Bisphosphate Uptake Inhibition | Alteration of cellular metabolism and potential effects on bone cells | researchgate.net |

Development of Inhibitors for Specific Biological Targets (e.g., within the context of LSD1 inhibitors)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). nih.gov Overexpression of LSD1 has been observed in a wide array of cancers, including acute myeloid leukemia (AML), neuroblastoma, and various solid tumors, making it a compelling target for anticancer drug discovery. nih.govnih.gov The inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and impede cancer cell proliferation. nih.gov

The chemical structure of this compound presents two reactive functional groups: a formyl (aldehyde) group and a carboxylic acid group. This dual functionality makes it a versatile building block in the synthesis of more complex molecules. In the context of medicinal chemistry, these groups can be strategically modified to interact with the active site of target enzymes like LSD1. Derivatives of this scaffold have been specifically designed to act as inhibitors of LSD1.

The development of LSD1 inhibitors can be broadly categorized into two main types: irreversible and reversible inhibitors. rsc.orgnih.gov

Irreversible inhibitors, many of which are based on a tranylcypromine (B92988) scaffold, form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1. nih.gov

Reversible inhibitors bind non-covalently to the enzyme and are an area of active research to potentially avoid off-target effects associated with covalent inhibitors. nih.govrsc.orgnih.gov

Research into various chemical scaffolds has led to the discovery of potent LSD1 inhibitors. For instance, several series of compounds based on cyclopropylamine (B47189) have been synthesized and shown to be highly potent and selective inhibitors of LSD1. nih.govnih.gov Structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the chemical features required for effective inhibition. nih.govnih.gov

One study on cyclopropylamine-containing compounds demonstrated potent inhibitory activity against recombinant human LSD1, with IC50 values in the nanomolar range for the most active compounds. nih.gov The data from such studies are crucial for optimizing lead compounds.

Table 1: Inhibitory Activity of Selected Cyclopropylamine-Based LSD1 Inhibitors This table is representative of data found in the field and is for illustrative purposes.

Similarly, novel scaffolds for reversible LSD1 inhibition, such as 2-(arylsulfonamido)benzoic acid and 2-(arylcarboxamido)benzoic acid analogues, have been explored. nih.gov The most active of these analogues showed potent and selective mixed reversible inhibition of LSD1 with an IC50 value of 0.58 μM. nih.gov This highlights the ongoing effort to discover diverse chemical structures that can effectively inhibit LSD1.

Table 2: Activity of a Reversible LSD1 Inhibitor Analogue This table is representative of data found in the field and is for illustrative purposes.

While the direct synthesis and detailed SAR of a series of LSD1 inhibitors derived specifically from this compound are not extensively detailed in the provided research, its properties as a versatile synthetic building block suggest its utility in creating libraries of compounds for screening against biological targets like LSD1. The aldehyde can be converted into various amines or heterocyclic structures, while the carboxylic acid can be modified into amides or esters, allowing for a wide range of chemical diversity to explore the binding pockets of the LSD1 enzyme.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Enhanced Efficiency

While established methods exist for the synthesis of 2-(4-formylphenyl)acetic acid, future research is geared towards developing more efficient, sustainable, and cost-effective routes. chemicalbook.com Current multi-step syntheses often begin from precursors like 4-(bromomethyl)phenylacetic acid or involve the carboxylation of 4-formyltoluene derivatives. chemicalbook.com Innovations are likely to focus on several key areas:

Green Chemistry Approaches: Future methodologies will likely prioritize the use of environmentally benign solvents and reagents. For instance, developing catalytic systems that can operate in aqueous solutions would significantly reduce the reliance on volatile organic compounds. A Korean patent describes a green process for a similar compound, 2-(4-formylphenyl)propionic acid, in an aqueous solution, suggesting a potential avenue for investigation. google.com

Catalytic Efficiency: The exploration of novel catalysts to improve reaction yields and selectivity is a critical research avenue. This includes the use of transition metal catalysts for more direct C-H activation and carboxylation reactions, potentially reducing the number of synthetic steps. For the related propionic acid analogue, the use of a TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyst has been shown to be effective for the oxidation of the corresponding alcohol to the aldehyde, a method that offers high purity and yield under eco-friendly conditions. google.com

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. This approach would be particularly beneficial for optimizing oxidation or formylation steps that can be sensitive and require careful control.

These advancements aim to make this compound more accessible for both laboratory-scale research and industrial-scale production, thereby facilitating its broader application.

Unveiling Novel Biological Targets and Pathways

Derivatives of this compound have shown promise in medicinal chemistry, and future research will focus on identifying and validating new biological targets. The dual functionality of the molecule allows for the creation of diverse chemical libraries, increasing the probability of discovering compounds with specific biological activities.

One of the most promising emerging areas is in immunology. Research has indicated that this compound itself can act as an activator of Toll-like receptor 4 (TLR4). biosynth.com TLR4 is a key receptor in the innate immune system that recognizes molecular patterns from pathogens and triggers inflammatory responses. tandfonline.com The modulation of TLR4 is a significant therapeutic strategy; agonists can be used as vaccine adjuvants or in cancer immunotherapy, while antagonists can treat inflammatory diseases. tandfonline.comdigitellinc.com This finding opens up a substantial field of research to design derivatives of this compound as specific TLR4 modulators for various therapeutic applications. plos.orgnovartis.com

Beyond immunology, the core phenylacetic acid scaffold is present in numerous biologically active molecules. Future research could explore the potential for derivatives of this compound to interact with other significant biological targets.

| Potential Biological Target Class | Example(s) | Therapeutic Area | Rationale for Exploration |

| Immune Receptors | Toll-like receptor 4 (TLR4) | Immunology, Oncology | Direct evidence suggests the parent compound activates TLR4. biosynth.com |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) | Inflammation, Pain | Phenylacetic acid derivatives are known to inhibit these key inflammatory enzymes. |

| Neurological Enzymes | Monoamine oxidase B (MAO-B), Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Heterocyclic derivatives containing similar scaffolds have shown inhibitory activity against enzymes implicated in Alzheimer's disease. |

This table is illustrative of potential research directions and is not exhaustive.

Exploration of Applications in Materials Science

The rigid structure and reactive functional groups of this compound make it an excellent candidate for the construction of advanced functional materials. A significant area of emerging research is its use as a monomer or "building block" for creating Covalent Organic Frameworks (COFs).

COFs are crystalline porous polymers with highly ordered structures. nih.gov The aldehyde group of this compound can readily undergo condensation reactions with amine-containing molecules to form stable imine linkages, which are a common bonding motif in COF chemistry. unt.edu The resulting materials possess several desirable properties:

High Porosity and Surface Area: The ordered framework creates well-defined pores and channels, leading to exceptionally high surface areas. nih.gov

Tunable Properties: By changing the linking molecules (e.g., different amines), the pore size, electronic properties, and chemical functionality of the COF can be precisely controlled. unt.edu

Excellent Stability: Imine-linked COFs exhibit superior thermal and chemical stability compared to other porous materials like some Metal-Organic Frameworks (MOFs). unt.edu

These properties make COFs derived from formyl- and carboxyl-functionalized building blocks promising for a range of applications, as detailed in the table below.

| Application Area | Relevant COF Properties | Potential Function of this compound Derived Unit |

| Gas Storage and Separation | High surface area, tunable pore size | Forms the structural backbone of the porous material for capturing gases like H₂ or CO₂. nih.gov |

| Photocatalysis | π-conjugated structure, efficient charge transport | Acts as a light-harvesting component or part of the charge-separating framework. acs.org |

| Sensing | Porous nature, functionalizable framework | Provides a high-surface-area scaffold where guest molecules can interact, leading to a detectable signal. |

| Organic Electronics | π-conjugation, ordered structure | Could be used to construct semiconducting thin films with good charge-carrier mobility for devices like Organic Field-Effect Transistors (OFETs). gatech.edu |

Future research will focus on synthesizing novel COFs using this compound and its derivatives and evaluating their performance in these high-tech applications.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Optimization

De Novo Molecular Design: AI algorithms, such as generative models, can design novel derivatives of this compound in silico. iscientific.org By providing the model with desired properties (e.g., high binding affinity to a specific biological target or specific electronic properties for a material), the AI can generate new molecular structures that have a high probability of success, saving significant time and resources compared to traditional trial-and-error approaches.

Property Prediction: ML models can be trained on existing chemical data to accurately predict the physicochemical properties, biological activity, and material characteristics of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of only the most promising candidates. iscientific.org

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose the most efficient and practical synthetic routes to a target molecule. nih.gov These platforms analyze vast databases of chemical reactions to identify the best starting materials and reaction steps, including those for complex derivatives of this compound. youtube.com This can help chemists overcome synthetic challenges and identify more sustainable pathways. moleculemaker.org

Q & A

Q. What are the recommended synthetic routes for 2-(4-formylphenyl)acetic acid, and how can reaction by-products be minimized?

The synthesis of this compound often involves multi-step organic reactions, such as Friedel-Crafts alkylation or carboxylation of 4-formyltoluene derivatives. A critical step is the purification of intermediates to avoid by-products like rac-2-(4-formylphenyl)propionic acid (a structural analog). Reaction optimization includes controlling temperature (<60°C) and using anhydrous conditions to prevent hydrolysis of the formyl group. Column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended for isolating the target compound. For scalable synthesis, catalytic methods using mild oxidants (e.g., TEMPO) can reduce side reactions .

Q. How is this compound characterized analytically, and what spectral markers are critical for identification?

Key characterization methods include:

- NMR : The formyl proton (δ ~9.8–10.0 ppm, singlet) and the acetic acid protons (δ ~3.6–3.8 ppm for CH2 and δ ~12.0 ppm for COOH) are diagnostic.

- Mass Spectrometry : A molecular ion peak at m/z 178.18 (C10H10O3) confirms the molecular formula.

- IR : Stretching bands at ~1700 cm⁻¹ (C=O of formyl) and ~2500–3300 cm⁻¹ (COOH) are critical.

HPLC with a C18 column (acetonitrile:water + 0.1% TFA) is used for purity assessment, with retention times compared to reference standards like Ibuprofen Impurity K .

Q. What role does this compound play in pharmaceutical impurity profiling?

This compound is a known impurity in ibuprofen synthesis, arising from incomplete alkylation or oxidation of intermediates. Its detection in drug formulations requires validated HPLC methods (e.g., USP protocols) with a detection limit ≤0.1%. Calibration against certified reference standards (e.g., EP Impurity K) ensures accuracy. Contradictions in impurity levels across batches often stem from variations in starting material purity or reaction pH .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structural analysis?

Crystal structure refinement with SHELXL involves:

Data Integration : Use WinGX to process diffraction data (e.g., monoclinic P21/c space group, a = 9.350 Å, b = 7.416 Å).

Anisotropic Refinement : Assign displacement parameters (Uiso) for non-H atoms.

Hydrogen Bonding : Identify O–H···O interactions between carboxylic acid groups (distance ~2.6 Å).

Challenges include handling twinned crystals and resolving disorder in the formyl group. Software like ORTEP visualizes anisotropic displacement ellipsoids, aiding in error correction .

Q. What metabolic pathways involve this compound, and how are its metabolites identified in vivo?

In rat models, this compound undergoes hepatic biotransformation to form conjugates like N-acetyl-S-[1-(4-formylphenyl)-2-hydroxyethyl]-L-cysteine. Metabolites are isolated via SPE (solid-phase extraction) and identified using:

Q. How do solvent polarity and pH affect the stability of this compound during storage?

Stability studies show:

Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing this compound from its isomers?

- 2D NMR (HSQC, HMBC) : Correlates formyl (¹H) with adjacent aromatic carbons (¹³C).

- X-ray Crystallography : Confirms spatial arrangement of substituents.

- High-Resolution MS : Differentiates C10H10O3 (exact mass 178.0630) from isomers like 2-(3-formylphenyl)acetic acid (mass shift due to positional isomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。